Thiazolidine, 3,3'-[thiobis(methylene)]bis-

X-ray crystallography Conformational analysis Bis-thiazolidine

Thiazolidine, 3,3'-[thiobis(methylene)]bis- (CAS 648435-33-0), systematically named 3-(1,3-thiazolidin-3-ylmethylsulfanylmethyl)-1,3-thiazolidine, is a sulfur-rich bis-heterocyclic compound with the molecular formula C8H16N2S3 and a molecular weight of 236.421 g/mol. It belongs to the class of bis-thiazolidines, featuring two saturated 1,3-thiazolidine rings linked through their nitrogen atoms by a thiobis(methylene) (–CH2–S–CH2–) bridge.

Molecular Formula C8H16N2S3
Molecular Weight 236.4 g/mol
CAS No. 648435-33-0
Cat. No. B12591553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolidine, 3,3'-[thiobis(methylene)]bis-
CAS648435-33-0
Molecular FormulaC8H16N2S3
Molecular Weight236.4 g/mol
Structural Identifiers
SMILESC1CSCN1CSCN2CCSC2
InChIInChI=1S/C8H16N2S3/c1-3-11-5-9(1)7-13-8-10-2-4-12-6-10/h1-8H2
InChIKeyBAPFHVGIABABOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazolidine, 3,3'-[thiobis(methylene)]bis- (CAS 648435-33-0): Structural and Physicochemical Baseline for Procurement Evaluation


Thiazolidine, 3,3'-[thiobis(methylene)]bis- (CAS 648435-33-0), systematically named 3-(1,3-thiazolidin-3-ylmethylsulfanylmethyl)-1,3-thiazolidine, is a sulfur-rich bis-heterocyclic compound with the molecular formula C8H16N2S3 and a molecular weight of 236.421 g/mol [1]. It belongs to the class of bis-thiazolidines, featuring two saturated 1,3-thiazolidine rings linked through their nitrogen atoms by a thiobis(methylene) (–CH2–S–CH2–) bridge [2]. The compound has a calculated density of 1.187 g/cm³, a boiling point of 296 °C at 760 mmHg, and a flash point of 132.8 °C, as reported by aggregated supplier databases [1]. Its solid-state structure has been unequivocally determined by single-crystal X-ray diffraction analysis, confirming the connectivity and conformation of the doubly N-linked heterocyclic framework [2].

Why Generic Bis-Thiazolidine Substitution Fails for Thiazolidine, 3,3'-[thiobis(methylene)]bis-: Bridge-Specific Reactivity and Structural Preorganization


Interchanging Thiazolidine, 3,3'-[thiobis(methylene)]bis- with its methylene-bridged analog 3-(1,3-thiazolidin-3-ylmethyl)-1,3-thiazolidine (compound 4) or other bis-heterazolidines is not scientifically valid. X-ray crystallography demonstrates that the thiobis(methylene) linker in the target compound imposes a distinct N···N spatial separation and molecular conformation compared to the shorter –CH2– bridge of compound 4 [1]. Critically, the exocyclic N–CH2–S linkage in the thiobis(methylene)-bridged scaffold exhibits higher reactivity toward borane–THF reduction than endocyclic N–CH2–S groups, a differential reactivity profile absent in the simpler methylene-bridged analogs [1]. Furthermore, bis-thiazolidines with two thioether-bearing heterocycles serve as direct precursors to acyclic S2N2 tetradentate ligands upon selective desulfurization with tributyltin hydride, a synthetic entry that cannot be replicated by bis-dithiolane or bis-oxathiolane congeners due to different heteroatom donor sets (S2S2 vs. S2O2) [2]. These bridge-dependent structural and reactivity features mean that procurement of a generic bis-thiazolidine without verification of the exact linker identity risks acquiring a compound with divergent coordination chemistry, ligand preorganization, and downstream reduction behavior.

Quantitative Differentiation Evidence for Thiazolidine, 3,3'-[thiobis(methylene)]bis- (CAS 648435-33-0) Against Structural Analogs


X-Ray Crystallographic Structure Determination: Thiobis(methylene) Bridge vs. Methylene Bridge in Direct Head-to-Head Comparison

The solid-state structures of both Thiazolidine, 3,3'-[thiobis(methylene)]bis- (compound 5) and its closest methylene-bridged analog 3-(1,3-thiazolidin-3-ylmethyl)-1,3-thiazolidine (compound 4) were determined by X-ray diffraction analysis and reported in the same study [1]. The thiobis(methylene) linker in compound 5 provides a longer and more flexible bridge between the two thiazolidine nitrogen atoms compared to the single methylene bridge in compound 4, resulting in distinct N···N spatial separation. The study confirms that these two compounds adopt different molecular conformations in the solid state, directly attributable to the bridging group identity [1]. Both structures were deposited as part of the Cambridge Crystallographic Data Centre (CCDC) repository following the study, enabling independent structural verification [1].

X-ray crystallography Conformational analysis Bis-thiazolidine Heterocyclic chemistry

Differential BH3–THF Reactivity: Exocyclic N–CH2–S vs. Endocyclic N–CH2–S Group Lability

The 2003 Flores-Parra study investigated BH3–THF reduction reactions across the entire bis-heterazolidine series (compounds 1–6) and reported that the exocyclic N–CH2–S group present in compound 5 is more reactive toward borane-mediated ring opening than the endocyclic N–CH2–S groups [1]. This differential reactivity is structurally unique to the thiobis(methylene)-bridged scaffold; the methylene-bridged compound 4 lacks the exocyclic N–CH2–S linkage entirely, resulting in a fundamentally different reduction profile [1]. The study also calculated N→BH3 mono- and di-adduct structures for compounds 1–6 at the ab initio 3-21G* level, providing quantitative computational evidence for the adduct stability hierarchy [1].

Borane reduction Ring-opening reactions Thiazolidine reactivity Lewis acid–base adducts

Polydentate SNXM Ligand Precursor: Bis-Thiazolidine vs. Bis-Dithiolane and Bis-Oxathiolane Scaffolds

Bis-thiazolidines, including those with the thiazolidine core structure, are established precursors for the synthesis of acyclic tetradentate organosulfur ligands of the S2N2 donor type upon treatment with two equivalents of tri-n-butyltin hydride [1]. This selective desulfurization methodology converts the bis(thiazolidine) scaffold into a flexible acyclic S2N2 ligand suitable for metal coordination. In contrast, analogous desulfurization of bis(1,3-dithiolanes) or bis(1,3-dithianes) yields S2S2 (tetrathioether) ligands, while bis(1,3-oxathiolanes) produce S2O2 ligands [1]. The heteroatom donor identity (N vs. S vs. O) in the resulting polydentate ligand is dictated entirely by the heterocyclic precursor, directly influencing metal-binding affinity, selectivity, and complex geometry [1].

Polydentate ligands Organosulfur chemistry Desulfurization Coordination chemistry

Physicochemical Property Profile: Density, Boiling Point, and Flash Point for Handling and Formulation Planning

Aggregated supplier databases report the following physicochemical properties for Thiazolidine, 3,3'-[thiobis(methylene)]bis- (CAS 648435-33-0): density of 1.187 g/cm³, boiling point of 296 °C at 760 mmHg, and flash point of 132.8 °C [1]. These values, while from a non-primary source, provide a practical baseline for handling, storage, and formulation considerations. The compound is categorized as a sulfur-containing heterocyclic building block with a molecular formula of C8H16N2S3 and an exact mass of 236.04800 Da [1]. Melting point, experimental MSDS, and detailed toxicity data are not publicly available in authoritative databases for this specific compound, which should be noted for procurement risk assessment .

Physicochemical properties Safety data Chemical handling Formulation

Validated Application Scenarios for Thiazolidine, 3,3'-[thiobis(methylene)]bis- (CAS 648435-33-0) Based on Published Evidence


Synthesis of Acyclic S2N2 Tetradentate Ligands via Selective Desulfurization for Transition Metal Coordination Chemistry

The bis-thiazolidine scaffold serves as a direct precursor to acyclic S2N2 (dithioether-diamine) tetradentate ligands upon treatment with two equivalents of tri-n-butyltin hydride, as demonstrated by Alexis et al. (1996) [1]. The resulting ligands feature two thioether sulfur donors and two amine nitrogen donors, providing a mixed soft/hard donor set suitable for coordinating a range of transition metals. This application is directly supported by the demonstrated desulfurization methodology for bis(thiazolidine) substrates and is structurally inaccessible from bis-dithiolane (which yields S2S2 ligands) or bis-oxathiolane (which yields S2O2 ligands) precursors [1]. Researchers developing new metal complexes for catalysis, sensing, or materials science should procure this specific bis-thiazolidine when an S2N2 donor environment is required.

Borane-Mediated Ring Opening for the Preparation of Linear Polyfunctional Molecules with Multiple Lewis Basic Sites

The thiobis(methylene)-bridged bis-thiazolidine scaffold undergoes BH3–THF reduction with differential reactivity at exocyclic versus endocyclic N–CH2–S linkages, as established by Flores-Parra and coworkers (2003) [2]. This regioselective ring opening enables stepwise conversion to linear molecules bearing multiple Lewis basic sites (amine and thioether functionalities), which are valuable as flexible multidentate ligands for metal coordination [2]. The exocyclic N–CH2–S group in compound 5 reacts preferentially, providing synthetic chemists with a handle for controlled, sequential functionalization that is not available with the simpler methylene-bridged analog compound 4, which lacks this exocyclic linkage entirely [2].

X-Ray Structural Reference Standard for Bis-Thiazolidine Conformational Analysis and Crystallographic Studies

The solid-state structure of Thiazolidine, 3,3'-[thiobis(methylene)]bis- has been rigorously determined by single-crystal X-ray diffraction, and the crystallographic data have been deposited with the Cambridge Crystallographic Data Centre (CCDC) [2]. This makes the compound a validated structural reference standard for researchers studying the conformational preferences of N-linked bis-heterocycles, the anomeric effect in saturated S,N-heterocycles, or the influence of bridging group identity (CH2 vs. CH2–S–CH2 vs. CH2SCH2SCH2) on molecular geometry [2]. The direct availability of crystallographic coordinates enables computational chemists to benchmark DFT or ab initio calculations against experimentally determined structural parameters.

Building Block for Sulfur-Rich Heterocyclic Libraries in Medicinal Chemistry and Agrochemical Discovery

As a well-defined bis-thiazolidine with three sulfur atoms in its scaffold (two endocyclic and one exocyclic), the compound offers a sulfur-rich, conformationally distinct core for constructing compound libraries [2]. While direct biological activity data for this specific compound are not publicly reported, the established methodology for its synthesis via condensation of ethanethiolamine with formaldehyde in the presence of NaSH provides a reproducible route to the scaffold [2]. Its structural differentiation from the simpler methylene-bridged analog compounds 4 supports its use in structure–activity relationship (SAR) studies where linker length, flexibility, and sulfur content are systematically varied to probe biological target engagement [2].

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